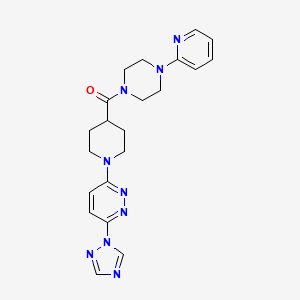
Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate is a piperidine derivative with significant applications in organic synthesis and pharmaceutical research. This compound features a piperidine ring substituted with a methoxycarbonyl group and an aminomethyl group, making it a versatile intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with methoxycarbonylating agents. One common method includes the reaction of piperidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of antitubercular agents and kinase inhibitors.
Industry: Utilized in the production of various pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. In drug development, it acts as a precursor to active pharmaceutical ingredients that target enzymes or receptors involved in disease pathways. The methoxycarbonyl and aminomethyl groups play crucial roles in binding to these targets, facilitating the desired biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl piperidine-4-carboxylate: A closely related compound with similar synthetic applications.
Methyl 4-oxo-3-piperidinecarboxylate: Another piperidine derivative used in organic synthesis.
1-Methyl-piperidine-4-carboxylic acid: Shares structural similarities and is used in similar synthetic routes.
Uniqueness
Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its versatility in undergoing various chemical reactions and its role as a key intermediate in drug synthesis highlight its importance in both research and industrial applications .
Propiedades
IUPAC Name |
methyl 4-[(methoxycarbonylamino)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-15-9(13)11-7-8-3-5-12(6-4-8)10(14)16-2/h8H,3-7H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAWYSBPIWSUSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1CCN(CC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-allyl-2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2689627.png)

![4,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2689629.png)


![benzyl 2-[(1E)-3-(diethylamino)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2689634.png)

![N-CYCLOPENTYL-2-{[5-(4-FLUOROPHENYL)-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2689639.png)
![2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2689643.png)
![N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2689644.png)

